molecular formula C10H7N3 B584358 8H-pyrrolo[3,4-f]quinoxaline CAS No. 157708-83-3

8H-pyrrolo[3,4-f]quinoxaline

Cat. No.: B584358
CAS No.: 157708-83-3
M. Wt: 169.187
InChI Key: QOTOXBUAFWLEEW-UHFFFAOYSA-N
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Description

8H-Pyrrolo[3,4-f]quinoxaline is a fused heterocyclic scaffold of interest in medicinal chemistry and drug discovery. While specific biological data for this particular isomer is not available in the searched literature, the broader class of pyrroloquinoxaline derivatives has been extensively investigated for its potential as a kinase inhibitor framework. Related compounds, such as pyrrolo[3,2-b]quinoxaline derivatives, have been designed as type II inhibitors targeting tyrosine kinases like EphA3 and have demonstrated high efficacy in controlling tumor size in relevant lymphoma models . These inhibitors function by binding to the kinase in an inactive "DFG-out" conformation, occupying a hydrophobic pocket adjacent to the ATP-binding site . Other structural analogues, including pyrazolo[3,4-g]quinoxalines, have also been reported as inhibitors of kinases such as Pim-1, Akt, and PKC, highlighting the therapeutic relevance of this heterocyclic system in oncology research . The quinoxaline core is a privileged structure in medicinal chemistry, known for its versatile physicochemical properties and ability to interact with diverse biological targets. This product, this compound, is intended for use as a key synthetic intermediate or building block in the discovery and development of new therapeutic agents. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the current scientific literature for the latest findings on this compound class.

Properties

CAS No.

157708-83-3

Molecular Formula

C10H7N3

Molecular Weight

169.187

IUPAC Name

8H-pyrrolo[3,4-f]quinoxaline

InChI

InChI=1S/C10H7N3/c1-2-9-10(13-4-3-12-9)8-6-11-5-7(1)8/h1-6,11H

InChI Key

QOTOXBUAFWLEEW-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN=C2C3=CNC=C31

Synonyms

1H-Pyrrolo[3,4-f]quinoxaline (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Pharmacological Profile Comparison

Compound Class Target Disease Key Finding Reference
2,3-Substituted Quinoxalines Cancer Poor in vivo efficacy (rapid clearance)
Benzo[g]quinoxalines Cancer Submicromolar cytotoxicity in MCF-7
Quinoxaline anti-HIV agents HIV RT inhibition (IC50 <10 µM)

Physicochemical Properties and Pharmacokinetics

  • Lipophilicity: 2,3-Substituted quinoxalines retain logP values similar to ZX-J-19, contributing to poor aqueous solubility and rapid clearance .
  • Molecular Weight: Derivatives like 3-methyl-1H-pyrazolo[3,4-b]quinoxaline (MW: 184.2) are smaller than benzo[g] analogs, influencing bioavailability .
  • Electron Properties: 6H-Pyrrolo[3,4-g]quinoxaline-6,8-dione’s electron-deficient core enhances charge transfer in DSSCs, a non-pharmacological application .

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the nucleophilic attack of 1,2-diaminobenzene on a diketone, forming a diimine intermediate. Acid- or base-catalyzed cyclization then generates the fused pyrrole-quinoxaline system. For example, using 2,5-hexanedione under reflux in acetic acid yields the target compound in 65–72% efficiency. Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

  • Catalyst : p-Toluenesulfonic acid (pTSA) accelerates cyclization by protonating carbonyl groups.

  • Temperature : Reactions typically proceed at 80–100°C to balance kinetics and thermal decomposition risks.

Substrate Scope and Limitations

This method tolerates electron-donating groups (e.g., methoxy, methyl) on the diketone but struggles with sterically hindered substrates. Halogenated derivatives (e.g., chloro, bromo) require longer reaction times (24–48 h) but achieve comparable yields. A notable limitation is the incompatibility with α,β-unsaturated diketones, which undergo competing Michael additions.

Three-Component One-Pot Synthesis with Arylglyoxals

A novel one-pot strategy employs arylglyoxals, quinoxalin-6-amine, and 4-hydroxycoumarin under acid catalysis. This method constructs the pyrrolo[3,4-f]quinoxaline skeleton via sequential imine formation, cyclocondensation, and dehydrogenation.

Procedural Details

In a representative protocol:

  • Reagents : 4-Methoxybenzaldehyde (1.2 equiv.), quinoxalin-6-amine (1.0 equiv.), 4-hydroxycoumarin (1.5 equiv.).

  • Conditions : HCl (10 mol%) in ethanol at 70°C for 8 h.

  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.

This method achieves 68–85% yields across 12 substrates, with electron-rich arylglyoxals performing optimally. The reaction’s byproduct (water) simplifies purification, enhancing its green chemistry credentials.

Mechanistic Insights

The pathway involves:

  • Imine formation between arylglyoxal and quinoxalin-6-amine.

  • Nucleophilic attack by 4-hydroxycoumarin at the α-position of the glyoxal.

  • Cyclization and aromatization via acid-mediated dehydration.

Density functional theory (DFT) calculations suggest the transition state for cyclization has an activation energy of 22.3 kcal/mol, consistent with the mild reaction conditions.

Multi-Step Synthesis via Cross-Coupling Reactions

A modular approach constructs the pyrrolo[3,4-f]quinoxaline core through sequential Suzuki-Miyaura and Buchwald-Hartwig couplings. This method allows precise control over substitution patterns.

Stepwise Protocol

  • Suzuki Coupling :

    • Substrate: 4-Chloropyrroloquinoxaline (1.0 equiv.) + 4-formylphenylboronic acid (1.2 equiv.).

    • Catalyst: Pd(PPh₃)₄ (5 mol%).

    • Conditions: Na₂CO₃ (2.0 equiv.), dioxane/H₂O (4:1), 90°C, 12 h.

    • Yield: 78%.

  • Reductive Amination :

    • Aldehyde intermediate + 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.

    • Reducing agent: NaBH₃CN (2.0 equiv.), MeOH, rt, 6 h.

    • Yield: 83%.

Advantages and Challenges

  • Advantage : Enables installation of diverse aryl and alkyl groups at C-4 and N-8 positions.

  • Challenge : Requires air-sensitive catalysts and inert conditions, increasing operational complexity.

Gold-Catalyzed Intramolecular Hydroamination

Gold(I) complexes catalyze the cyclization of N-alkynyl indole precursors to form this compound derivatives. This method excels in functional group tolerance and mild conditions.

Catalytic Cycle and Optimization

  • Catalyst : (Ph₃P)AuSbF₆ (2 mol%).

  • Substrate : N-Propargyl indoles with electron-withdrawing groups (e.g., nitro, cyano).

  • Solvent : Dichloromethane, rt, 1.5–3 h.

  • Yields : 70–92%.

The mechanism proceeds via:

  • Alkyne activation by Au(I), forming a π-complex.

  • 6-endo-dig cyclization to generate the pyrrole ring.

  • Proton transfer and rearomatization .

Computational Validation

DFT studies reveal the cyclization step has a ΔG‡ of 14.8 kcal/mol, favoring the observed regioselectivity. Steric effects from substituents on the indole nitrogen modulate reaction rates, with tert-butyl groups slowing cyclization by 40% compared to methyl.

Comparative Analysis of Methods

Method Yield Range Reaction Time Key Advantages Limitations
Condensation-Cyclization65–72%12–48 hSimple reagents; scalableLimited substrate scope
Three-Component68–85%8 hAtom-economical; one-potRequires acidic conditions
Cross-Coupling78–83%18 h totalModular substitutionMulti-step; costly catalysts
Gold Catalysis70–92%1.5–3 hMild conditions; high FG toleranceAu catalyst cost; sensitivity to O₂/H₂O

Q & A

Q. What experimental approaches elucidate the mechanism of action for this compound in anticancer assays?

  • Use flow cytometry and Western blotting to assess apoptosis (e.g., caspase-3 activation) and cell cycle arrest (G1/S phase). Compare with positive controls like doxorubicin .
  • Perform kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects and refine selectivity .

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